

Ilginatinib Hydrochloride: A Deep Dive into its Mechanism of Action

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Compound of Interest		
Compound Name:	Ilginatinib hydrochloride	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilginatinib hydrochloride (formerly known as NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[1][2] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with MPNs has identified the JAK/STAT signaling pathway as a key therapeutic target.[1] Ilginatinib was developed to specifically target this aberrant signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of **ilginatinib hydrochloride**, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Potent and Selective JAK2 Inhibition

Ilginatinib hydrochloride is an ATP-competitive inhibitor of JAK2, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets.[1] Preclinical studies have demonstrated its high potency and selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).[1][3] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the drug. In addition to its



potent inhibition of wild-type JAK2, ilginatinib also effectively inhibits the constitutively active JAK2 V617F mutant, which is a primary driver of MPNs.[1][2][4]

Beyond the JAK family, ilginatinib has also been shown to inhibit Src-family kinases.[1][2] The dual inhibition of JAK2 and Src kinases may contribute to its overall therapeutic efficacy in MPNs, as both signaling pathways are implicated in the pathogenesis of these diseases.

Quantitative Data: In Vitro Kinase and Cell ProliferationInhibition

The inhibitory activity of **ilginatinib hydrochloride** has been quantified in various in vitro assays. The following tables summarize the key IC50 values, demonstrating its potency and selectivity.

Kinase Target	IC50 (nM)	Selectivity vs. JAK2
JAK2	0.72	-
JAK1	33	46-fold
JAK3	39	54-fold
TYK2	22	31-fold
SRC	-	-
FYN	-	-
ABL	-	45-fold (weaker inhibition)
FLT3	-	90-fold (weaker inhibition)

Table 1: In vitro kinase inhibition profile of ilginatinib hydrochloride.[1][3][5]

Cell Line	Expressed Mutant	IC50 (nM)
Ba/F3-JAK2V617F	JAK2 V617F	11 - 120
Ba/F3-MPLW515L	MPL W515L	11 - 120
Ba/F3-TEL-JAK2	TEL-JAK2 fusion	11 - 120



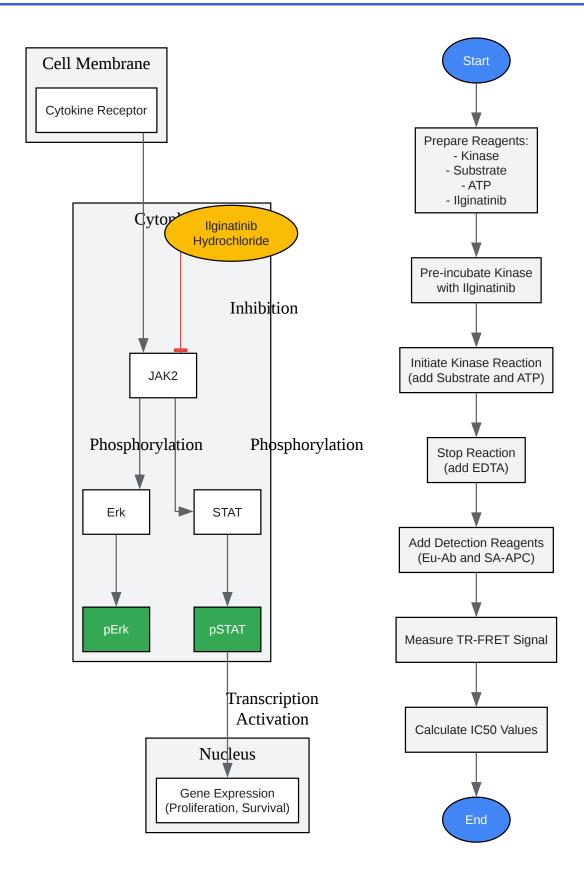
Table 2: Anti-proliferative activity of **ilginatinib hydrochloride** against hematopoietic cell lines with constitutively activated JAK2.[1][2]

Signaling Pathway Inhibition

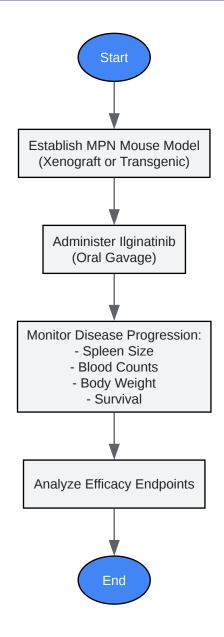
Ilginatinib exerts its therapeutic effects by blocking the downstream signaling cascades mediated by JAK2. The primary pathway affected is the JAK/STAT pathway. In MPNs, the mutated JAK2 protein is constitutively active, leading to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1] Activated STATs then translocate to the nucleus and drive the transcription of genes involved in cell proliferation, differentiation, and survival. Ilginatinib's inhibition of JAK2 phosphorylation directly prevents the activation of STAT proteins.[1]

Furthermore, ilginatinib has been shown to inhibit the phosphorylation of Erk (extracellular signal-regulated kinase), another downstream effector in pathways that can be influenced by JAK2 activity.[1]









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